REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][N:6]=1)=[O:4].C1C=C([Cl:18])C=C(C(OO)=O)C=1.BrC1C=CC(C(OC)=O)=[N+]([O-])C=1.P(Cl)(Cl)(Cl)=O>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[C:7]([Cl:18])[N:6]=1)=[O:4]
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
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COC(=O)C1=NC=C(C=C1)Br
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=[N+](C1)[O-])C(=O)OC
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After that, the mixture was quenched with saturated sodium sulfite solution
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×200 mL)
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Type
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WASH
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Details
|
The organic layer was washed with brine (2×200 mL)
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Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, 300 g, eluting with 15% ethyl acetate in petroleum ether)
|
Type
|
CUSTOM
|
Details
|
to obtain a brown oil
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Type
|
TEMPERATURE
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Details
|
the mixture was heated to 95° C. for 1 h
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
After that the mixture was evaporated to dryness
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=C(C=C1)Br)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |